2-(1,3-Dioxolan-2-yl)-1-methylpiperidine
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Overview
Description
2-(1,3-Dioxolan-2-yl)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a 1,3-dioxolane moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both piperidine and dioxolane rings. It has applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Formation of the Dioxolane Ring:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reactants and removal of by-products can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another compound with a dioxolane ring but different substituents.
2-(1,3-Dioxolan-2-yl)furan: A compound with a dioxolane ring fused to a furan ring.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-methylpiperidine is unique due to its combination of a piperidine ring and a dioxolane ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-methylpiperidine |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-2-4-8(10)9-11-6-7-12-9/h8-9H,2-7H2,1H3 |
InChI Key |
RIWKPIJXKDWDTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2OCCO2 |
Origin of Product |
United States |
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